N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is with a molecular weight of approximately 302.33 g/mol. It contains functional groups that may contribute to its biological activity, making it a subject of interest in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods.
The compound falls under the category of amide derivatives due to the presence of the amide functional group. It is also classified as a benzodioxin, which indicates that it contains a benzodioxin moiety that may impart specific chemical properties.
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis may require specific catalysts or reagents, such as Lewis acids for cyclization or coupling agents for amidation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The compound's molecular structure can be represented by its IUPAC name and SMILES notation:
CC(C(=O)N1=CC2=C(C=C1)OCCO2)C(C)=C
The structural data reveals a complex arrangement of rings and functional groups that suggest potential interactions with biological targets. The presence of both benzodioxin and furan moieties indicates possible pharmacological activity.
The compound may participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during synthetic processes.
The mechanism of action for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is not fully elucidated but can be hypothesized based on its structural features:
Further research is needed to clarify its exact biological targets and therapeutic potential.
The physical properties of the compound include:
Key chemical properties include:
Relevant data from suppliers indicate that purity levels are often around 95%, which is crucial for research applications.
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has potential applications in:
Research into this compound could lead to novel therapeutic agents or provide insights into complex biochemical processes. Further studies are warranted to explore its full potential in various scientific domains.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3